molecular formula C6H5ClN2 B8763858 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE CAS No. 62380-71-6

2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE

Cat. No.: B8763858
CAS No.: 62380-71-6
M. Wt: 140.57 g/mol
InChI Key: AVZSKMBAQNATFS-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrrol-2-yl)acetonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with a chlorine atom at the 4-position and an acetonitrile group at the 2-position. Pyrrole derivatives are critical in medicinal chemistry due to their aromaticity and electron-rich nature, which enable diverse reactivity and applications in drug discovery, agrochemicals, and materials science.

Characterization techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly employed to confirm the purity and structure of related pyrrole-acetonitrile derivatives . Quantum chemical studies, including density functional theory (DFT), have been applied to similar compounds to predict electronic properties like HOMO-LUMO energy gaps, which influence chemical reactivity .

Properties

CAS No.

62380-71-6

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

2-(4-chloro-1H-pyrrol-2-yl)acetonitrile

InChI

InChI=1S/C6H5ClN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2

InChI Key

AVZSKMBAQNATFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1Cl)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE typically involves the chlorination of pyrrole derivatives followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chloropyrrole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by nitrile formation. The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitrile group can form hydrogen bonds with active sites of enzymes, affecting their activity and function .

Comparison with Similar Compounds

2-[1-Methyl-5-(2,2,2-Trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile

  • Molecular Formula : C₉H₇Cl₃N₂O
  • Molecular Weight : 265.52 g/mol
  • Key Features: Contains a methyl group at the pyrrole nitrogen (1-position) and a trichloroacetyl substituent at the 5-position.

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile

  • Molecular Formula : C₆H₆ClN₃
  • Molecular Weight : 155.59 g/mol
  • Key Features :
    • Substitutes the pyrrole ring with a pyrazole ring, altering aromaticity and electronic properties. Pyrazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capability.
    • The methyl group at the 1-position and chlorine at the 4-position create steric and electronic effects distinct from pyrrole-based analogs.
  • Synthesis : Commercial availability (via American Elements) suggests industrial relevance, though safety data remain unspecified .

Methyl (1H-pyrrol-2-ylcarbonyl-amino)acetate

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
  • Key Features: Features an ester group instead of acetonitrile, reducing electrophilicity but enhancing solubility in polar solvents. Single-crystal X-ray studies confirm non-planar molecular geometry due to steric interactions, a trait likely shared with 2-(4-chloro-1H-pyrrol-2-yl)acetonitrile .

Structural and Electronic Comparison (Data Table)

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Notable Properties
This compound C₆H₅ClN₂ 140.57 (calculated) Pyrrole 4-Cl, 2-CN High electrophilicity; planar/near-planar
2-[1-Methyl-5-(trichloroacetyl)-pyrrolyl]acetonitrile C₉H₇Cl₃N₂O 265.52 Pyrrole 1-Me, 5-COCCl₃, 2-CN Enhanced reactivity due to COCCl₃
2-(4-Chloro-1-methyl-pyrazol-5-yl)acetonitrile C₆H₆ClN₃ 155.59 Pyrazole 1-Me, 4-Cl, 5-CN Polar; pyrazole aromaticity
Methyl (pyrrol-2-ylcarbonyl-amino)acetate C₈H₁₀N₂O₃ 182.18 Pyrrole 2-CONHCH₂COOMe Non-planar geometry; ester solubility

Research Findings and Key Differences

Electronic Properties

  • DFT studies on pyrrole derivatives reveal that electron-withdrawing groups (e.g., Cl, CN) lower HOMO-LUMO gaps, increasing reactivity . The trichloroacetyl group in the 5-position compound likely amplifies this effect compared to the simpler chloro-substituted analog .

Crystallographic Insights

  • Non-planar geometries in pyrrole derivatives (e.g., methyl esters) arise from steric hindrance and substituent interactions, as confirmed by X-ray diffraction . Similar distortions may occur in this compound, affecting packing in solid states.

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